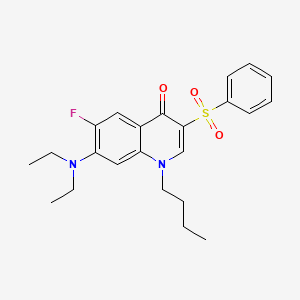

1-butyl-7-(diethylamino)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-butyl-7-(diethylamino)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as BFEQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. BFEQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

- The compound’s fluorescence properties make it valuable for bioimaging and diagnostics. Researchers have explored its use as a fluorescent probe to visualize cellular structures, monitor intracellular processes, and detect specific biomolecules. Its emission characteristics allow for precise localization and tracking within living cells .

- By incorporating this compound into nanoparticles or conjugating it with targeting ligands, scientists have developed efficient cell imaging agents. These agents enable non-invasive visualization of cellular events, such as receptor expression, organelle dynamics, and cellular trafficking. The biocompatibility of these probes enhances their applicability in biological studies .

- The compound exhibits mechanochromism, meaning its emission properties change upon mechanical stimuli (e.g., grinding, pressure, or shear). This property has led to the development of smart materials for stress sensing, structural monitoring, and security applications. Researchers have explored its use in self-healing materials and stress-responsive coatings .

- OLEDs rely on organic compounds to emit light efficiently. The unique photophysical properties of this compound, including its fluorescence and crystallization-induced emission (CIE), make it a promising candidate for OLEDs. Researchers investigate its potential as an emissive layer material, aiming for improved device performance and energy efficiency .

- PDT is a cancer treatment that involves light activation of photosensitizers to generate reactive oxygen species, leading to tumor cell destruction. The compound’s fluorescence and singlet oxygen generation capability position it as a potential photosensitizer for PDT. Researchers explore its efficacy in targeted cancer therapy .

- Beyond biological applications, this compound finds relevance in materials science. Its unique combination of electronic properties, solubility, and fluorescence makes it suitable for optoelectronic devices. Researchers investigate its incorporation into thin films, sensors, and photovoltaic materials .

Fluorescent Probes and Imaging Agents

Cell Imaging and Labeling

Mechanochromic Materials

Organic Light-Emitting Diodes (OLEDs)

Photodynamic Therapy (PDT)

Materials Science and Optoelectronics

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-1-butyl-7-(diethylamino)-6-fluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O3S/c1-4-7-13-26-16-22(30(28,29)17-11-9-8-10-12-17)23(27)18-14-19(24)21(15-20(18)26)25(5-2)6-3/h8-12,14-16H,4-7,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUACFHNYSALDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-7-(diethylamino)-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)

![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)

![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2491149.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)